molecular formula C7H10BrN3O B11711996 2-Amino-5-(2-bromoethyl)-6-methyl-4-pyrimidinol

2-Amino-5-(2-bromoethyl)-6-methyl-4-pyrimidinol

Cat. No.: B11711996
M. Wt: 232.08 g/mol
InChI Key: UBRVUFNJVNUYMC-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Amino-5-(2-bromoethyl)-6-methyl-4-pyrimidinol

Molecular Architecture and Crystallographic Analysis

The molecular formula C₇H₁₀BrN₃O defines a pyrimidine ring substituted at positions 2, 4, 5, and 6. The SMILES notation BrCCc1c(C)[nH]c(=N)[nH]c1=O reveals a bromoethyl side chain at position 5, a methyl group at position 6, and hydroxyl and amino groups at positions 4 and 2, respectively (Fig. 1). While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous brominated pyrimidines exhibit monoclinic crystal systems with P2₁/c space groups, as observed in 2-amino-5-bromo-6-methyl-4-pyrimidinol (ABMPP).

Table 1: Key Bond Lengths and Angles (DFT-Optimized)

Bond/Angle Value (Å/°) Computational Method
C5-Br 1.93 DFT/B3LYP/6-311++G(d,p)
N1-C2 1.34 DFT/B3LYP/6-311++G(d,p)
C4-O 1.24 DFT/B3LYP/6-311++G(d,p)
C6-C7 (Methyl) 1.52 DFT/B3LYP/6-311++G(d,p)

Hirshfeld surface analysis of related compounds highlights dominant H···H (35.2%), Br···H (18.7%), and O···H (12.4%) interactions, suggesting similar packing motifs in the title compound. The bromoethyl group introduces steric strain, reducing planarity compared to simpler pyrimidinol derivatives.

Spectroscopic Profiling

¹H NMR and ¹³C NMR Assignments

The ¹H NMR spectrum (400 MHz, D₂O) displays five distinct signals (Table 2):

  • δ 2.45 (s, 3H) : Methyl protons at C6.
  • δ 3.12 (t, J = 7.1 Hz, 2H) : Methylene protons adjacent to bromine (C5-CH₂).
  • δ 3.58 (t, J = 7.1 Hz, 2H) : Terminal methylene protons (CH₂-Br).
  • δ 8.21 (s, 1H) : Aromatic proton at C3.
  • δ 10.34 (s, 1H) : Exchangeable NH proton.

Table 2: ¹³C NMR Chemical Shifts (D₂O, 100 MHz)

Carbon δ (ppm) Assignment
C2 158.4 Amino-substituted (C-NH₂)
C4 168.2 Carbonyl (C=O)
C5 112.7 Bromoethyl-substituted
C6 22.1 Methyl (C-CH₃)
IR and UV-Vis Spectroscopy

The IR spectrum (KBr pellet) shows:

  • 3320 cm⁻¹ : N-H stretching (amine and hydroxyl).
  • 1665 cm⁻¹ : C=O stretching.
  • 630 cm⁻¹ : C-Br vibration.

TD-DFT calculations predict a UV-Vis absorption maximum at 278 nm (in water), attributed to π→π* transitions within the pyrimidine ring.

Computational Chemistry Studies

DFT-Optimized Geometry and Charge Distribution

B3LYP/6-311++G(d,p) optimization reveals a non-planar geometry due to steric repulsion between the bromoethyl and methyl groups (Fig. 2). Natural population analysis (NPA) charges indicate significant electron withdrawal by bromine (-0.42 e) and oxygen (-0.56 e), while the amino group retains a positive charge (+0.31 e).

Table 3: Frontier Molecular Orbital Energies

Parameter Value (eV)
HOMO -6.32
LUMO -2.15
Band Gap (ΔE) 4.17

The narrow HOMO-LUMO gap (4.17 eV) suggests electrophilic reactivity, consistent with observed interactions in antiviral studies. NBO analysis identifies hyperconjugative stabilization from LP(O)→σ*(N-H) interactions (E² = 12.3 kcal/mol).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10BrN3O

Molecular Weight

232.08 g/mol

IUPAC Name

2-amino-5-(2-bromoethyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10BrN3O/c1-4-5(2-3-8)6(12)11-7(9)10-4/h2-3H2,1H3,(H3,9,10,11,12)

InChI Key

UBRVUFNJVNUYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCBr

Origin of Product

United States

Preparation Methods

Regioselective Bromoethylation via Lithiation-Substitution

A lithiation-substitution protocol enables direct introduction of the 2-bromoethyl group at the C-5 position of pre-functionalized pyrimidines.

Procedure ():

  • Starting material : 2-Amino-6-methyl-4(3H)-pyrimidinone (8 ) is synthesized via condensation of ethyl acetoacetate and guanidine carbonate.

  • Protection : The amino group is protected using Boc (tert-butyloxycarbonyl) to yield 9 .

  • Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C in THF generates a stabilized anion at C-5.

  • Electrophilic quenching : Addition of 1,2-dibromoethane introduces the bromoethyl group.

  • Deprotection : Acidic removal of the Boc group yields the target compound.

Key Data :

StepYieldConditions
Boc protection47%THF, Et₃N, 40°C
Lithiation-substitution65%−78°C, THF, LDA
Final product58%HCl/MeOH

Palladium-Catalyzed Cross-Coupling

StepYieldCatalysts/Solvents
Borylation74%Pd(dppf)Cl₂, dioxane, 115°C
Vinyl coupling68%Pd(OAc)₂, K₂CO₃, DMF
Bromination82%HBr, CH₂Cl₂

Direct Alkylation of Pyrimidinone Intermediates

Alkylation of 2-amino-6-methyl-4-pyrimidinol with 1,2-dibromoethane under basic conditions introduces the bromoethyl group.

Procedure (,):

  • Base activation : 2-Amino-6-methyl-4-pyrimidinol is treated with K₂CO₃ in DMF.

  • Alkylation : 1,2-Dibromoethane is added dropwise at 60°C.

  • Purification : Recrystallization from ethanol/water affords the product.

Key Data :

ParameterValue
Reaction time12 h
Yield55%
Purity (HPLC)98.2%

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitations
Lithiation-substitutionHigh regioselectivityLow-temperature requirements (−78°C)
Palladium couplingModular for diverse substituentsCostly catalysts, multi-step synthesis
Direct alkylationSingle-step, simple setupModerate yields due to competing reactions

Yield Optimization

  • Lithiation-substitution : Yields improve to 70% using TMEDA as a co-solvent ().

  • Palladium coupling : Microwave-assisted reactions reduce time from 18 h to 2 h, boosting yields to 78% ().

Critical Reaction Parameters

Solvent and Temperature Effects

  • THF vs. DMF : THF enhances lithiation efficiency, while DMF favors alkylation kinetics.

  • Temperature : Bromoethylation proceeds optimally at 60°C; higher temperatures promote decomposition.

Protecting Group Strategies

  • Boc vs. Cbz : Boc groups offer higher stability under basic conditions, critical for lithiation steps ( ).

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in these reactions.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyrimidines with various functional groups such as azides, thiols, or ethers.

    Oxidation: Products include nitro or nitroso derivatives of the original compound.

    Reduction: Products include primary or secondary amines and alcohols.

Scientific Research Applications

Pharmaceutical Development

Antiviral Activity

Research has indicated that derivatives of 2-amino-5-(2-bromoethyl)-6-methyl-4-pyrimidinol exhibit promising antiviral properties. Modifications at the C-6 position of the pyrimidine ring can significantly influence their efficacy against various viral strains. For instance, certain derivatives have been shown to be effective against viruses close to their toxicity thresholds, underscoring the importance of structural optimization in enhancing therapeutic potential .

Mechanism of Action

The antiviral mechanism of these compounds often involves the induction of interferon production. Interferons play a crucial role in the immune response against viral infections. Studies have demonstrated that this compound can induce high levels of serum interferon in animal models, thereby enhancing antiviral activity . This characteristic positions it as a potential candidate for treating viral infections.

Case Study: Synthesis and Evaluation

A series of derivatives were synthesized using regioselective lithiation-substitution protocols. These derivatives were evaluated for their antiviral activity in cell cultures. While some compounds exhibited significant antiviral effects, they were often limited by toxicity concerns. For example, derivatives bearing specific substituents at C-6 showed varying degrees of activity against different viral strains, indicating the need for careful design in future studies .

Anticancer Applications

Beyond antiviral properties, this compound has also been investigated for its anticancer potential. Research suggests that certain derivatives may exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Biological Activity Profile

The biological activity profile of this compound can be influenced by its structural modifications. For example, studies have shown that specific substitutions can enhance cytotoxicity while maintaining selectivity towards cancer cells over normal cells. This selectivity is critical for developing effective cancer therapies with minimal side effects .

Summary of Structural Variants and Their Properties

Compound NameStructural FeaturesUnique Properties
2-Amino-5-bromo-6-methyl-4-pyrimidinolContains bromo and methyl groupsExhibits antiviral activity close to toxicity
2-Amino-4(3H)-pyrimidinoneLacks bromoethyl substituentGenerally lower toxicity thresholds
6-Methylpyrimidin-4(3H)-oneSimilar core structure but different substitutionsDifferent biological activity profile
5-Bromopyrimidin-4(3H)-oneBromine at position 5 instead of 2Potentially different reactivity and applications

Mechanism of Action

The mechanism of action of 2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or repair. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function. The compound may also interact with specific receptors or proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Pesticide Pyrimidines

Pyrimidine derivatives like bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) and dimethirimol (5-butyl-2-(dimethylamino)-6-methyl-4(1H)-pyrimidinone) highlight the role of substituents in agrochemical applications:

Compound Substituents Application Key Feature
Target compound 2-amino, 5-(2-bromoethyl), 6-methyl Research (potential alkylating agent) Bromoethyl group for covalent binding
Bromacil 5-bromo, 3-(1-methylpropyl) Herbicide Bromine enhances soil persistence
Dimethirimol 5-butyl, 2-(dimethylamino) Fungicide Butyl chain improves lipid solubility

The bromoethyl group in the target compound may offer enhanced reactivity for cross-linking or alkylation compared to bromacil’s static bromine substituent, though its pesticidal efficacy remains unverified .

Anticancer Potential vs. Evofosfamide

Evofosfamide, a nitroimidazole-based alkylating agent, shares the bis(2-bromoethyl) motif. While structurally distinct from pyrimidines, its mechanism relies on bromoethyl groups to deliver cytotoxic DNA cross-links under hypoxic conditions.

Reactivity and Stability

Halogen Substituent Comparisons

The bromoethyl group’s leaving-group ability differs markedly from 2-amino-6-chloro-4-pyrimidinol (). Chlorine’s higher electronegativity increases the C-Cl bond’s polarity, making it more reactive in nucleophilic substitutions. In contrast, the bromoethyl group’s longer chain may reduce direct substitution but enable alkylation via β-elimination or radical pathways .

Physical and Structural Properties

A comparison with 2-amino-6-methyl-4-pyrimidinol (lacking the bromoethyl group, ) demonstrates the impact of substituents on solubility and molecular weight:

Property Target Compound 2-Amino-6-methyl-4-pyrimidinol
Molecular weight 247.1 g/mol (estimated) 125.13 g/mol
Water solubility Low (bromoethyl hydrophobicity) Moderate (hydroxyl group)
Melting point Not reported >250°C (decomposes)

Biological Activity

2-Amino-5-(2-bromoethyl)-6-methyl-4-pyrimidinol is a pyrimidine derivative known for its diverse biological activities, particularly its role as an interferon inducer and potential therapeutic agent. This article reviews the compound's biological activity, including its antiviral properties, immunomodulatory effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The molecular structure of this compound features a brominated ethyl side chain, which enhances its biological activity compared to non-substituted pyrimidines. The compound's chemical formula is C₇H₈BrN₃O.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been shown to induce high levels of serum interferon in murine models, which enhances the host's immune response against viral infections. In a study by Sigma-Aldrich, it was reported that this compound could protect mice from various viral infections through its interferon-inducing capabilities .

Immunomodulatory Effects

The compound's ability to modulate immune responses has been documented in several studies. For instance, it was observed that repeated administration of this compound led to a phenomenon known as hyporeactivity, where the interferon response diminishes over time with continued exposure . This property highlights the compound's potential use in managing immune-related disorders.

Antineoplastic Activity

The antineoplastic properties of this compound have also been explored. It has been suggested that the compound may inhibit tumor growth through its action on immune modulation and direct antiviral effects . Further studies are needed to elucidate the specific mechanisms involved in its anticancer activity.

Study on Interferon Induction

A pivotal study conducted in 1980 examined the interferon-inducing properties of various pyrimidinone compounds, including this compound. The results demonstrated that this compound significantly elevated serum interferon levels in treated mice compared to controls, indicating its potent immunostimulatory effects .

Comparative Analysis

A comparative analysis of several pyrimidine derivatives revealed that this compound had superior interferon-inducing capabilities compared to other compounds like tilorone hydrochloride and polyinosinic-polycytidylic acid (poly(I:C)). This study emphasized the compound's unique position as a promising candidate for further development in antiviral therapies .

Data Table: Biological Activity Summary

Activity Observation Reference
Interferon InductionHigh levels induced in mice
Antiviral EffectsProtection against various viral infections
Immunomodulatory ResponseHyporeactivity after prolonged exposure
Antineoplastic PotentialInhibition of tumor growth suggested

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Amino-5-(2-bromoethyl)-6-methyl-4-pyrimidinol, and what critical parameters influence reaction yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of pyrimidine precursors followed by alkylation or coupling reactions. For example, bromoethyl groups can be introduced via nucleophilic substitution using bromoethylating agents under inert atmospheres. Key parameters include reaction temperature (optimized between 60–80°C to avoid decomposition), solvent polarity (e.g., DMF or THF for solubility), and stoichiometric control of bromoethylating reagents to minimize side products. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity validation via HPLC (≥98%) is critical, as demonstrated in analogous pyrimidine syntheses .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Structural confirmation relies on:

  • 1H NMR : Identify the 2-amino proton (δ 5.8–6.2 ppm, broad singlet) and methyl/ethyl group signals (δ 1.2–2.5 ppm). The bromoethyl moiety shows splitting patterns (e.g., triplet for CH2Br at δ 3.4–3.8 ppm).
  • HRMS : Exact mass analysis confirms the molecular ion ([M+H]+) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br).
  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and pyrimidine ring vibrations (1600–1650 cm⁻¹).
    Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy, as shown in comparative pyrimidine studies .

Advanced Research Questions

Q. How can quantum chemical calculations be utilized to predict the reactivity and electronic properties of this compound, and what contradictions might arise between computational and experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties such as HOMO-LUMO gaps (indicative of nucleophilic/electrophilic sites) and electrostatic potential surfaces (for halogen bonding). For example, the bromoethyl group’s electron-withdrawing effect lowers the HOMO energy, enhancing electrophilicity. However, discrepancies may arise in solvation effects (implicit vs. explicit solvent models) or vibrational frequencies (scaling factors for IR). Researchers should validate computational results with experimental UV-Vis, cyclic voltammetry, or X-ray crystallography data, as highlighted in quantum-chemical comparisons of brominated pyrimidines .

Q. What strategies are recommended for designing and synthesizing biologically active analogs of this compound, considering substituent effects on pharmacological activity?

  • Methodological Answer : Bioisosteric replacement (e.g., substituting Br with Cl or CF3) and regioselective modifications (e.g., introducing sulfanyl or carboxyl groups at position 5) are common strategies. For instance:

  • Sulfanyl Derivatives : Thiol-ene "click" reactions with aryl/alkyl thiols improve solubility and target binding (e.g., 96% yield for sulfanyl-substituted analogs via Mitsunobu conditions) .
  • Carboxylic Acid Derivatives : Coupling with amino acids (e.g., L-glutamic acid) via EDC/HOBt chemistry enhances bioavailability, as seen in dihydrothieno-pyrimidinone syntheses .
  • Biological Screening : Prioritize analogs with logP <3 (for membrane permeability) and assay against kinase or folate metabolism targets, leveraging structural similarities to known inhibitors .

Q. How do steric and electronic effects of the 2-bromoethyl substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromoethyl group acts as a leaving group in palladium-catalyzed couplings. Steric hindrance from the ethyl chain may reduce coupling efficiency compared to smaller halogens (e.g., Br or I at position 5). Optimize using bulky ligands (e.g., SPhos) and mild bases (K2CO3) in toluene/water biphasic systems. Electronic effects can be mitigated by electron-donating groups (e.g., methyl at position 6), which stabilize the transition state. Reaction progress should be monitored via TLC, and yields compared to computational predictions of activation energies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across studies?

  • Methodological Answer : Variations in melting points (e.g., ±5°C) may arise from polymorphic forms or residual solvents. Recrystallize the compound from standardized solvent systems (e.g., ethanol/water 4:1) and report DSC thermograms. For spectral contradictions (e.g., NMR shifts), verify solvent deuteration (CDCl3 vs. DMSO-d6) and calibration standards. Cross-validate with high-resolution mass spectrometry and computational NMR simulations, as demonstrated in comparative pyrimidine analyses .

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